molecular formula C18H19N5O4 B3068660 (2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol CAS No. 705967-67-5

(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol

Cat. No. B3068660
M. Wt: 369.4 g/mol
InChI Key: NHLVQOCMTCXGKK-YYTKTWKHSA-N
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Description

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Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including any chemical reactions involved.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances, and what products are formed as a result.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Techniques : The compound (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride, which is closely related to the requested compound, was synthesized using a two-step process, including a regioselective epoxide ring-opening reaction (Iusupov et al., 2022). This synthesis approach may be relevant for the compound .

  • Molecular and Crystal Structure Analysis : For the synthesized compound, X-ray diffraction studies were used to discuss its molecular and crystal structure. This method could potentially be applied to understand the structural properties of the requested compound (Iusupov et al., 2022).

Biomedical Research Applications

  • Antiviral Potential : Compounds with structural similarities, such as the enantioselective synthesis of 2-[5-(9H-purin-9-yl)-2-cyclopenten-1-yl]ethanol analogues, have been explored for their potential as antiviral agents (Akella & Vince, 1996). This suggests that the compound may have similar biomedical applications.

  • Nucleoside Analogues and Therapeutic Applications : The synthesis of compounds like 4(R)-(6-Amino-9H-Purine-9-yl)-2(R)-(Hydroxymethyl)Tetrahydrofuran-3(R)-ol indicates the exploration of purine analogues for therapeutic applications, possibly including the target compound (Yu-wen, 2001).

  • Polymer Synthesis and Properties : Research has focused on synthesizing polymers incorporating purine structures, which could be relevant for understanding how the requested compound might interact in polymeric systems (Han et al., 1996).

Chemical Synthesis and Properties

  • Chemical Properties and Synthesis Approaches : The synthesis and properties of related compounds, such as C-nucleosides and their derivatives, provide insights into the chemical behavior and potential synthesis routes for the requested compound (Morishita et al., 1992).

Safety And Hazards

This would involve studying any potential risks associated with the compound, such as toxicity or flammability.


Future Directions

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I hope this helps, and I encourage you to consult with a chemistry professional for more detailed information.


properties

IUPAC Name

(2R,4aR,7R,8S,8aS)-7-(6-aminopurin-9-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c19-16-13-17(21-8-20-16)23(9-22-13)11-6-25-12-7-26-18(27-15(12)14(11)24)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,24H,6-7H2,(H2,19,20,21)/t11-,12-,14+,15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLVQOCMTCXGKK-YYTKTWKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=NC5=C(N=CN=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)N4C=NC5=C(N=CN=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
Reactant of Route 2
(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
Reactant of Route 3
Reactant of Route 3
(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
Reactant of Route 4
(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
Reactant of Route 5
Reactant of Route 5
(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
Reactant of Route 6
(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol

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